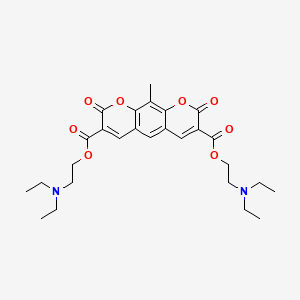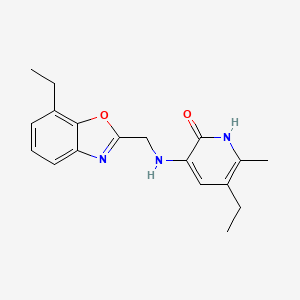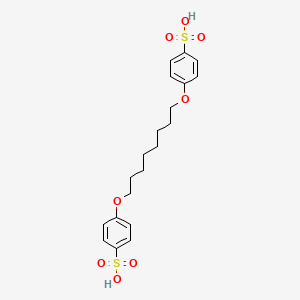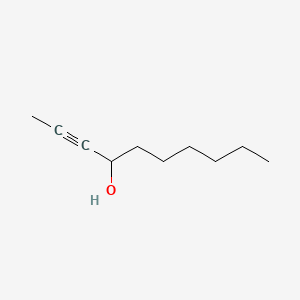
Dec-2-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-2-yn-4-ol is an organic compound with the molecular formula C10H18O It is a member of the alkynol family, characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dec-2-yn-4-ol can be synthesized through several methods. One common approach involves the alkynylation of aldehydes mediated by zinc and allyl bromide. This method allows for the reaction of aromatic, aliphatic, and vinyl aldehydes with terminal alkynes to produce propargylic alcohols, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to maximize yield and efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Dec-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dec-2-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Dec-2-yn-4-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with biological targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions contribute to the compound’s biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Pent-4-yn-2-ol: Another alkynol with similar reactivity but a shorter carbon chain.
Hept-2-yn-4-ol: Similar structure with a different carbon chain length.
Oct-2-yn-4-ol: Shares the alkyne and alcohol functional groups but differs in carbon chain length
Uniqueness: Dec-2-yn-4-ol is unique due to its specific carbon chain length and the position of the functional groups
Eigenschaften
CAS-Nummer |
71393-77-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
dec-2-yn-4-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3,5-7,9H2,1-2H3 |
InChI-Schlüssel |
UHCYHYDEYHUCHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C#CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


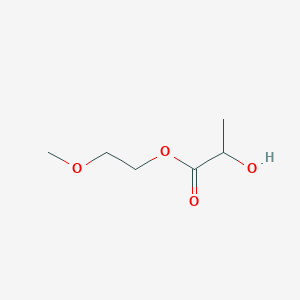
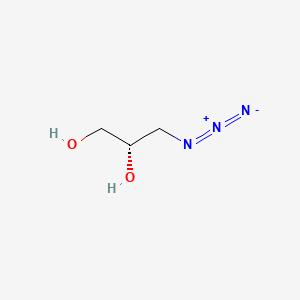
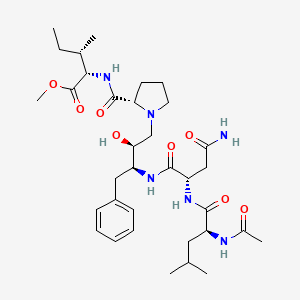
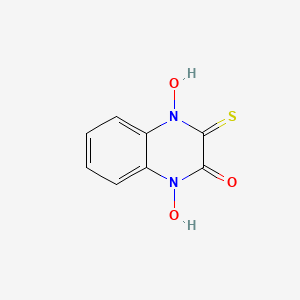
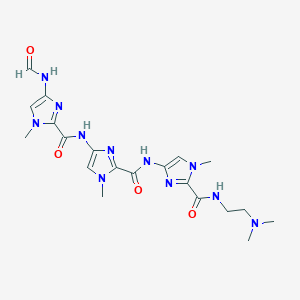
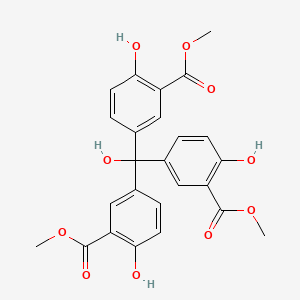
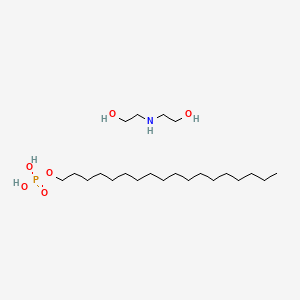
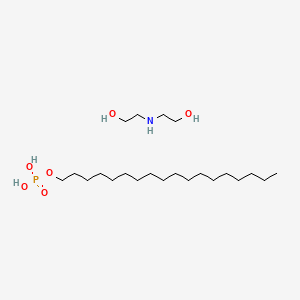
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
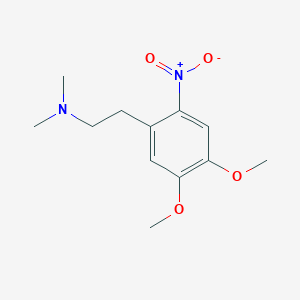
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
